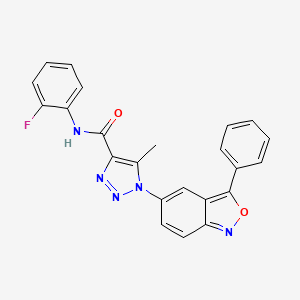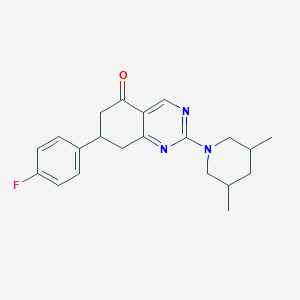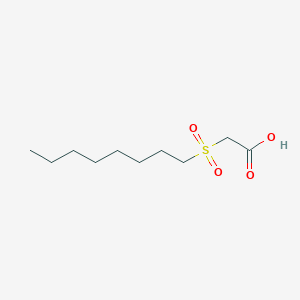![molecular formula C26H20N4O2 B11461340 2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11461340.png)
2-{3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-(quinolin-2-yl)-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a quinoline moiety, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.
Reduction: Reduction reactions can target the quinoline and triazole rings, potentially altering their electronic properties.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the triazole ring is particularly significant due to its bioisosteric properties.
Medicine
Medicinally, this compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. The quinoline and triazole moieties are known for their pharmacological activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves interactions with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. The quinoline and triazole rings play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline and 4-hydroxyquinoline share structural similarities with the quinoline moiety.
Triazole Derivatives: Compounds like 1,2,4-triazole and its substituted derivatives are structurally related to the triazole ring in the compound.
Uniqueness
The uniqueness of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1-(QUINOLIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL lies in its combination of the quinoline, triazole, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H20N4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-quinolin-2-yl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C26H20N4O2/c1-32-20-14-10-18(11-15-20)12-16-24-28-26(21-7-3-5-9-23(21)31)30(29-24)25-17-13-19-6-2-4-8-22(19)27-25/h2-17,31H,1H3/b16-12+ |
InChI Key |
PGZOQRVIOATFDY-FOWTUZBSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461258.png)
![N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B11461259.png)
![3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11461265.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11461277.png)

![ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11461282.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11461288.png)

![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461300.png)
![1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B11461308.png)
![Ethyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11461313.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11461324.png)
![6-(2-chlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11461325.png)
